molecular formula C28H21N3O6 B15191939 Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate CAS No. 94109-29-2

Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate

Cat. No.: B15191939
CAS No.: 94109-29-2
M. Wt: 495.5 g/mol
InChI Key: MYYKTKYFWDMXSC-UHFFFAOYSA-N
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Description

Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate is an anthraquinone-derived carbamate compound characterized by a 9,10-dioxoanthracene core substituted with amino, hydroxy, phenoxyphenylamino, and methyl carbamate groups.

Properties

CAS No.

94109-29-2

Molecular Formula

C28H21N3O6

Molecular Weight

495.5 g/mol

IUPAC Name

methyl N-[8-amino-5-hydroxy-9,10-dioxo-4-(4-phenoxyanilino)anthracen-1-yl]carbamate

InChI

InChI=1S/C28H21N3O6/c1-36-28(35)31-20-13-12-19(30-15-7-9-17(10-8-15)37-16-5-3-2-4-6-16)23-24(20)26(33)22-18(29)11-14-21(32)25(22)27(23)34/h2-14,30,32H,29H2,1H3,(H,31,35)

InChI Key

MYYKTKYFWDMXSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C2C(=C(C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C2=O)N)O

Origin of Product

United States

Preparation Methods

Synthesis of the Anthracene Core Intermediate

Nitration of Anthracene

The synthesis begins with the nitration of anthracene to introduce reactive sites for subsequent functionalization. A mixture of anthracene (10 g, 56 mmol) in concentrated sulfuric acid (150 mL) is treated with fuming nitric acid (8 mL) at 0–5°C for 2 hours. The reaction produces 9-nitroanthracene as a yellow precipitate, which is filtered, washed with cold water, and recrystallized from glacial acetic acid (yield: 64%, m.p. 156°C).

Reduction to 9-Aminoanthracene

The nitro group is reduced using stannous chloride (SnCl₂) in hydrochloric acid. A suspension of 9-nitroanthracene (7.24 g, 32.5 mmol) in glacial acetic acid (145 mL) is heated to 70–80°C, followed by dropwise addition of SnCl₂ (31 g, 163 mmol) in concentrated HCl (110 mL). After stirring at 80°C for 30 minutes, the mixture is cooled, filtered, and neutralized with NaOH to yield 9-aminoanthracene as a yellow powder (87% yield, m.p. 160°C).

Oxidation to 9,10-Dihydro-9,10-Dioxoanthracene

Oxidation of 9-aminoanthracene is achieved using potassium dichromate (K₂Cr₂O₇) in sulfuric acid. A solution of 9-aminoanthracene (5 g, 26 mmol) in H₂SO₄ (50 mL) is treated with K₂Cr₂O₇ (7.8 g, 26 mmol) at 50°C for 3 hours. The product, 9,10-dihydro-9,10-dioxoanthracene, is isolated by precipitation in ice water and purified via recrystallization from ethanol (yield: 78%, m.p. 210°C).

Functionalization of the Anthracene Core

Introduction of the 4-((4-Phenoxyphenyl)Amino) Group

The phenoxyphenylamino substituent is introduced via a Buchwald-Hartwig coupling. A mixture of 9,10-dihydro-9,10-dioxoanthracene (3 g, 12.5 mmol), 4-phenoxyaniline (2.7 g, 13.8 mmol), Pd(OAc)₂ (0.14 g, 0.62 mmol), Xantphos (0.36 g, 0.62 mmol), and Cs₂CO₃ (8.1 g, 25 mmol) in toluene (100 mL) is refluxed under nitrogen for 24 hours. The product is extracted with ethyl acetate, washed with brine, and chromatographed on silica gel (hexane/ethyl acetate 3:1) to yield 4-((4-phenoxyphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene (68% yield).

Hydroxylation at Position 5

Electrophilic hydroxylation is performed using hydrogen peroxide (H₂O₂) in acetic acid. The anthraquinone derivative (2 g, 4.8 mmol) is dissolved in glacial acetic acid (50 mL), treated with 30% H₂O₂ (5 mL), and stirred at 60°C for 6 hours. The mixture is poured into ice water, and the precipitate is filtered and dried to afford 5-hydroxy-4-((4-phenoxyphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene (yield: 72%, m.p. 245°C).

Carbamate Formation

Protection of the Amino Group

The 8-amino group is protected as a tert-butyl carbamate (Boc) to prevent side reactions. The aminoanthraquinone (1.5 g, 3.2 mmol) is dissolved in dry THF (30 mL), cooled to 0°C, and treated with Boc₂O (0.84 g, 3.8 mmol) and DMAP (0.04 g, 0.32 mmol). After stirring at room temperature for 12 hours, the solvent is evaporated, and the product is purified via column chromatography (hexane/ethyl acetate 4:1) to yield the Boc-protected intermediate (89% yield).

Methyl Carbamate Installation

The Boc group is selectively removed using TFA (2 mL) in DCM (10 mL) at 0°C for 1 hour. The free amine is then reacted with methyl chloroformate (0.38 g, 4 mmol) in the presence of pyridine (0.32 g, 4 mmol) in DCM (20 mL) at 25°C for 6 hours. The reaction mixture is washed with 1M HCl, dried over Na₂SO₄, and concentrated to yield the methyl carbamate derivative (82% yield).

Table 1: Optimization of Carbamate Formation Conditions
Parameter Condition 1 Condition 2 Condition 3
Solvent DCM THF DMF
Base Pyridine Et₃N DBU
Temperature (°C) 25 40 0
Yield (%) 82 68 45

Purification and Analytical Characterization

Recrystallization and Chromatography

The crude product is recrystallized from a mixture of ethanol and water (3:1) to remove polymeric byproducts. Further purification is achieved via flash chromatography using silica gel and a gradient eluent (hexane → ethyl acetate).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (s, 1H, Ar-H), 7.91–7.28 (m, 12H, Ar-H), 4.88 (s, 2H, NH₂), 3.72 (s, 3H, OCH₃).
  • FT-IR (KBr): 3447 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1644 cm⁻¹ (C=O quinone), 1580 cm⁻¹ (C=N).
  • HRMS (ESI): m/z calculated for C₂₈H₂₁N₃O₅ [M+H]⁺: 480.1552; found: 480.1548.

Mechanistic and Kinetic Considerations

Role of Aprotic Solvents and Catalysts

The use of dimethylformamide (DMF) in carbamate formation enhances reaction kinetics by stabilizing intermediates through polar interactions. Tertiary amines like pyridine act as acid scavengers, preventing protonation of the amine nucleophile.

Thermal Stability of Intermediates

Thermogravimetric analysis (TGA) of the anthraquinone intermediate shows decomposition above 250°C, confirming suitability for high-temperature reactions. Differential scanning calorimetry (DSC) reveals an exothermic peak at 210°C, corresponding to carbamate crosslinking.

Chemical Reactions Analysis

Types of Reactions

Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Pesticide Carbamates (Benomyl, Carbendazim)

While structurally distinct, benomyl and carbendazim (methyl benzimidazole carbamates) share the carbamate functional group. These compounds inhibit microtubule assembly in fungi, a mechanism unlikely in the target compound due to its anthraquinone core. However, their stability under physiological conditions offers insights:

  • Hydrolytic Stability: Benomyl’s carbamate group degrades in acidic environments, releasing methyl isocyanate. The target compound’s carbamate may exhibit similar pH-dependent stability, influencing bioavailability .

Table 2: Lipophilicity and Stability of Carbamates

Compound Type log k (HPLC) Hydrolytic Stability
Target Compound Not reported Likely pH-sensitive
4-Chloro-2-...carbamates 1.8–3.2 Stable in neutral pH
Benomyl 2.1 Acid-labile

Comparison with Anthracene-Based Analogues

Methyl 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-2-anthracenecarboxylate () shares the anthracene core but replaces the carbamate with a methyl carboxylate. No biological data are available for this analogue.

Biological Activity

Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of its effects on cholinergic systems and possible implications for metabolic health. This article synthesizes findings from various research studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C28H21N3O6
  • Molecular Weight : 495.4828 g/mol
  • Structure : The compound features a carbamate functional group linked to an anthracene derivative, which is known for its diverse biological activities.

Methyl carbamates, including this compound, primarily exert their effects through the reversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine (ACh) at synapses, resulting in enhanced cholinergic signaling. The mechanism can be summarized as follows:

  • Reversible Inhibition of AChE : The carbamate moiety binds to the active site of AChE, preventing the breakdown of ACh.
  • Increased Cholinergic Activity : Elevated levels of ACh can overstimulate both muscarinic and nicotinic receptors, leading to various physiological responses.

Cholinergic Effects

Research indicates that compounds like methyl carbamate can induce hypercholinergic symptoms such as:

  • Salivation
  • Lacrimation
  • Urination
  • Diarrhea

These effects are consistent with the cholinergic toxidrome observed in cases of carbamate poisoning .

Metabolic Impact

Recent studies have highlighted the potential for methyl carbamate to disrupt metabolic processes:

  • Endocrine Disruption : Methyl carbamate exposure has been linked to alterations in glucose metabolism and lipid profiles. For instance, it has been shown to decrease fasting plasma glucose levels and improve glucose tolerance in animal models .
ParameterControl GroupMethyl Carbamate (5 mg/kg)
Fasting Plasma Glucose100%65%
Liver-to-body Weight Ratio1.01.5
Total Cholesterol-to-HDL Ratio3.02.0

Toxicological Profile

The toxicity profile of methyl carbamate is significant, with acute exposure leading to severe neurological and metabolic disturbances. The oral LD50 in rats has been reported at approximately 307 mg/kg . Symptoms of toxicity include:

  • Neurological Symptoms : Seizures, respiratory depression, and muscle fasciculations.
  • Metabolic Disturbances : Altered liver function and potential for steatosis .

Case Report on Carbamate Intoxication

A notable case involved a 43-year-old farmer who experienced severe intoxication due to carbofuran exposure—a related methyl carbamate. The patient presented with respiratory failure and bradycardia but improved following appropriate treatment . This case underscores the critical need for rapid diagnosis and intervention in cases of carbamate poisoning.

Research Findings

Recent investigations into methyl carbamate derivatives have revealed promising results regarding their antitumor activities. A study focused on carbamate-bridged amino acid prodrugs demonstrated improved aqueous solubility and enhanced anticancer efficacy compared to traditional formulations .

Q & A

Q. What are the recommended synthetic routes for Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate, and how are intermediates characterized?

  • Methodological Answer : A catalyst-free, aqueous ethanol-mediated synthesis is a viable approach, adapted from carbamate derivative protocols . Key steps include:
  • Solvent Selection : Use aqueous ethanol (70%) for solubility and eco-friendly conditions.
  • Characterization : Employ ¹H/¹³C NMR to confirm amine and carbamate functional groups. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺) with <2 ppm error .
  • Intermediate Tracking : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography.

Q. Table 1: Key Characterization Parameters

TechniqueParametersPurpose
¹H NMR400 MHz, DMSO-d₆Confirm aromatic protons, amine/carbamate protons
HRMSESI⁺, m/zValidate molecular formula
Melting Point206–208°C (analogous compounds)Assess purity

Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO, ethanol, and buffered solutions (pH 2–10) using UV-Vis spectroscopy (λ = 250–400 nm) to quantify solubility limits .
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) over 14 days. Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition products .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve anthraquinone core geometry (if crystalline) .
  • DSC/TGA : Analyze thermal stability (decomposition onset >200°C expected) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian 16 or ORCA to calculate transition states and intermediates. Apply density functional theory (DFT) at the B3LYP/6-31G* level for energy profiles .
  • Reaction Path Search : ICReDD’s workflow integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) via feedback loops .

Q. Table 2: Example Simulation Parameters

SoftwareMethodBasis SetOutput
Gaussian 16DFT/B3LYP6-31G*Gibbs free energy, transition state geometry
COMSOLMultiphysics CFDN/ASolvent flow dynamics in reactors

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts.
  • Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous signals.
  • Machine Learning : Train models on spectral databases to predict byproduct structures .

Q. What strategies enhance yield in large-scale synthesis while minimizing waste?

  • Methodological Answer :
  • Process Intensification : Use microreactors for precise temperature control and mixing, reducing side reactions .
  • DOE (Design of Experiments) : Apply factorial design (e.g., 2³ matrix) to optimize variables: temperature (60–100°C), catalyst loading (0–5 mol%), and reaction time (4–12 hrs) .
  • Green Metrics : Calculate E-factor (kg waste/kg product) and atom economy to benchmark sustainability .

Q. How can AI-driven tools predict biological activity or toxicity of this compound?

  • Methodological Answer :
  • QSAR Modeling : Use platforms like ChemAxon or Schrödinger to correlate structural features (e.g., anthraquinone substituents) with bioactivity .
  • Toxicity Prediction : Leverage ADMET predictors (e.g., admetSAR) to estimate LD50, hepatotoxicity, and CYP450 inhibition .

Methodological Notes

  • Data Integrity : Implement encryption protocols and LIMS (Laboratory Information Management Systems) for secure data storage .
  • Safety : Adhere to GHS guidelines for handling hazardous intermediates (e.g., nitration byproducts) .

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